molecular formula C9H12O3S B7857378 1-methoxy-3-(methylsulfonylmethyl)benzene

1-methoxy-3-(methylsulfonylmethyl)benzene

Cat. No.: B7857378
M. Wt: 200.26 g/mol
InChI Key: SPCZMGFOFSXHMV-UHFFFAOYSA-N
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Description

1-methoxy-3-(methylsulfonylmethyl)benzene is an organic compound with the molecular formula C9H12O3S This compound features a benzene ring substituted with a methanesulfonylmethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-(methylsulfonylmethyl)benzene typically involves the sulfonylation of 3-methoxybenzyl alcohol. One common method is to react 3-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-(methylsulfonylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: 3-Methoxybenzyl sulfide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-methoxy-3-(methylsulfonylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(methylsulfonylmethyl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methanesulfonylmethyl)-4-methoxybenzene
  • 1-(Methanesulfonylmethyl)-2-methoxybenzene
  • 1-(Methanesulfonylmethyl)-3-ethoxybenzene

Comparison

1-methoxy-3-(methylsulfonylmethyl)benzene is unique due to the position of the methoxy group on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

1-methoxy-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-12-9-5-3-4-8(6-9)7-13(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCZMGFOFSXHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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